molecular formula C11H11Cl2N3 B11777268 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B11777268
M. Wt: 256.13 g/mol
InChI Key: IEZFJHSNDSKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine side chain. One common method includes the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then reacted with bromoethanamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Similar structure but lacks the pyrazole ring.

    2-(3,4-Dichlorophenyl)ethanamine: Similar structure but lacks the pyrazole ring.

    5-(3,4-Dichlorophenyl)-1H-pyrazole: Similar structure but lacks the ethanamine side chain.

Uniqueness

2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of the pyrazole ring and the ethanamine side chain, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

2-[5-(3,4-dichlorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3/c12-9-2-1-8(7-10(9)13)11-3-5-15-16(11)6-4-14/h1-3,5,7H,4,6,14H2

InChI Key

IEZFJHSNDSKYRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2CCN)Cl)Cl

Origin of Product

United States

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